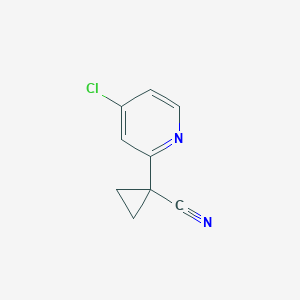
1-(4-Chloropyridin-2-yl)cyclopropane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloropyridin-2-yl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C9H7ClN2. It is a derivative of pyridine and cyclopropane, featuring a chlorine atom at the 4-position of the pyridine ring and a nitrile group attached to the cyclopropane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Chloropyridin-2-yl)cyclopropane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 4-chloropyridine with cyclopropanecarbonitrile in the presence of a base such as sodium hydride or lithium diisopropylamide (LDA). The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and selectivity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems for precise control of reaction parameters, ensuring consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Chloropyridin-2-yl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Substitution: Products include substituted pyridines and cyclopropanes.
Oxidation: Products include oxides and other oxidized derivatives.
Reduction: Products include primary amines and other reduced forms.
Applications De Recherche Scientifique
1-(4-Chloropyridin-2-yl)cyclopropane-1-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings with specific properties.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme activities and receptor interactions.
Mécanisme D'action
The mechanism of action of 1-(4-Chloropyridin-2-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes .
Comparaison Avec Des Composés Similaires
- 1-(2-Chloropyridin-4-yl)cyclopropane-1-carbonitrile
- 1-(5-Chloropyridin-2-yl)cyclopropane-1-carbonitrile
- 1-(3-Chloropyridin-2-yl)cyclopropane-1-carbonitrile
Comparison: 1-(4-Chloropyridin-2-yl)cyclopropane-1-carbonitrile is unique due to the position of the chlorine atom on the pyridine ring, which influences its reactivity and interaction with molecular targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .
Propriétés
Formule moléculaire |
C9H7ClN2 |
|---|---|
Poids moléculaire |
178.62 g/mol |
Nom IUPAC |
1-(4-chloropyridin-2-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C9H7ClN2/c10-7-1-4-12-8(5-7)9(6-11)2-3-9/h1,4-5H,2-3H2 |
Clé InChI |
RWYKASQFISRYCV-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C#N)C2=NC=CC(=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



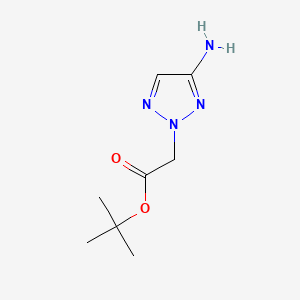

![[(2-Chloro-1,3-thiazol-4-yl)methyl]phosphonicacid](/img/structure/B13514336.png)
![(Cyclobutylmethyl)[(2-fluoro-5-methylphenyl)methyl]amine](/img/structure/B13514337.png)
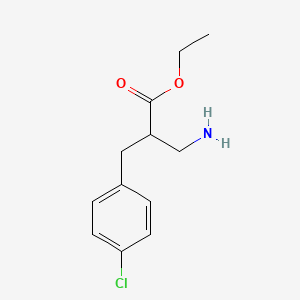
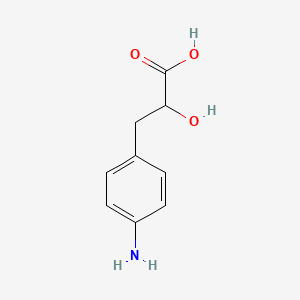

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid](/img/structure/B13514362.png)
![4-Methyl-1,3,8-triazatricyclo[7.5.0.0,2,7]tetradeca-2,4,6,8-tetraene-6-carboxylic acid hydrochloride](/img/structure/B13514372.png)
![1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]triazole-4-carboxylic acid](/img/structure/B13514375.png)
![[6-(Dimethylphosphoryl)pyridin-3-yl]methanamine](/img/structure/B13514380.png)
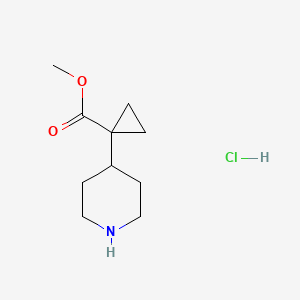
![methyl 2-amino-3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propanoate dihydrochloride](/img/structure/B13514395.png)
